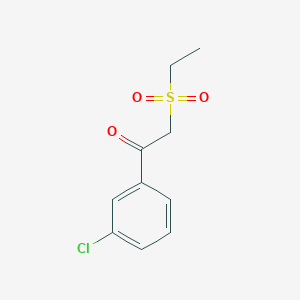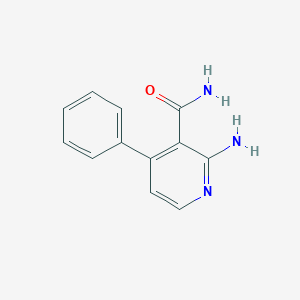
8-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its intricate structure holds immense significance. Let’s break it down:
Chemical Formula: CHO
IUPAC Name: (2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl 4-hydroxybenzoate
This compound belongs to the flavonoid family and exhibits remarkable physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Métodos De Preparación
Synthetic Routes:
Several synthetic approaches have been explored for this compound. Notably, researchers have employed oxidative dearomatization and Diels-Alder cycloaddition as key strategies. These methods allow the construction of the complex tetracyclic framework.
Industrial Production:
While industrial-scale production remains challenging due to its structural complexity, advances in synthetic methodologies continue to improve access to this compound.
Análisis De Reacciones Químicas
This compound undergoes various reactions:
Oxidation: Hydroxyl groups can be selectively oxidized to yield different derivatives.
Reduction: Reduction of certain functional groups modifies its properties.
Substitution: Reactions with nucleophiles lead to diverse substitution patterns.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Researchers have explored its applications across disciplines:
Chemistry: Serves as a model compound for synthetic studies.
Biology: Investigated for potential bioactivity, including enzyme inhibition.
Medicine: Under scrutiny for its therapeutic potential.
Industry: May inspire novel drug development or natural product-inspired materials.
Mecanismo De Acción
The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Further research is needed to unravel its precise mechanisms.
Comparación Con Compuestos Similares
While this compound stands out for its complexity, similar flavonoids include quercetin, kaempferol, and rutin. Each exhibits distinct properties and applications.
For more in-depth information, you can explore the research published in the journal “Accounts of Chemical Research” by Prof. Yong Qin’s team . Additionally, consider the controlled hydroxylation of related terpenoids for plant chemical defense without self-toxicity .
Propiedades
Fórmula molecular |
C27H30O16 |
|---|---|
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(34)20(36)22(38)26(40-15)43-25-21(37)19(35)16(8-29)41-27(25)42-23-13(33)5-11(31)17-12(32)6-14(39-24(17)23)9-1-3-10(30)4-2-9/h1-6,15-16,18-22,25-31,33-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,25-,26+,27+/m1/s1 |
Clave InChI |
FHPGRJSWCJSVEN-OWNIHXIWSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
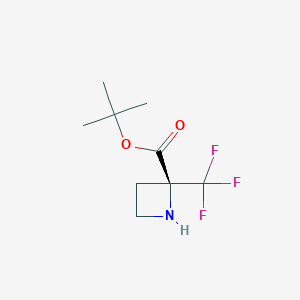
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
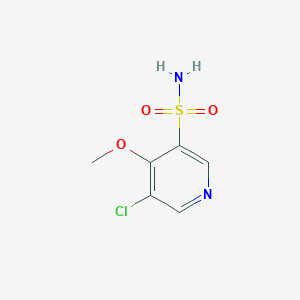
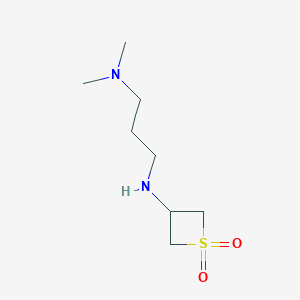
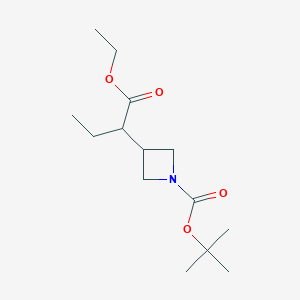

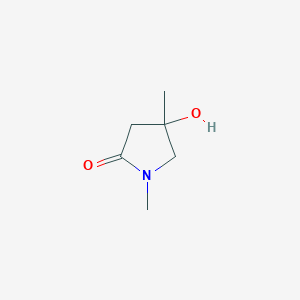
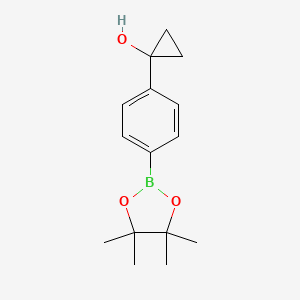
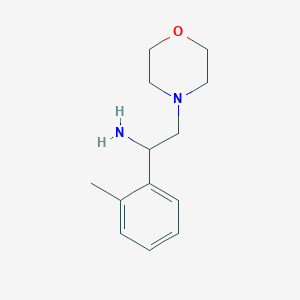
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
